((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

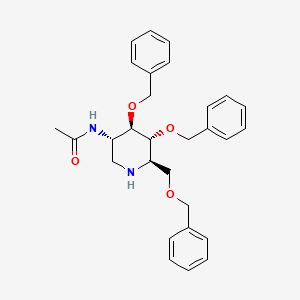

This compound can be used as a protecting group for an amine in one of the key synthetic steps of kottamide E total synthesis. It can also be used as a starting material to prepare a cis-butene derivative, which is used as a polymer terminating agent in the synthesis of monotelechelic glycopolymers .Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its diverse properties and making it a valuable tool in various fields of research.Chemical Reactions Analysis

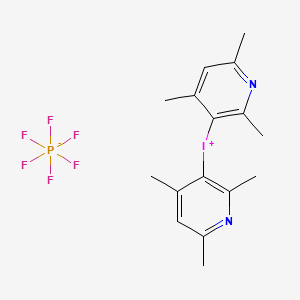

Activated carbonates facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures. Bis (methyl salicyl) carbonate (BMSC) clearly shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat .Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves the reaction between 4-Nitrophenol and Trimethylacetyl chloride to form 4-Nitrophenyl Trimethylacetate, followed by the reaction between 4-Nitrophenyl Trimethylacetate and Methoxycarbonyl Chloride to form ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate.", "Starting Materials": ["4-Nitrophenol", "Trimethylacetyl chloride", "Methoxycarbonyl Chloride"], "Reaction": [ "Step 1: Dissolve 4-Nitrophenol in a mixture of pyridine and dichloromethane.", "Step 2: Add Trimethylacetyl chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 3: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 4-Nitrophenyl Trimethylacetate.", "Step 6: Dissolve 4-Nitrophenyl Trimethylacetate in dichloromethane.", "Step 7: Add Methoxycarbonyl Chloride to the reaction mixture dropwise while stirring at room temperature.", "Step 8: After the addition is complete, continue stirring the reaction mixture for 2 hours.", "Step 9: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 10: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate." ] } | |

CAS-Nummer |

101623-83-0 |

Produktname |

((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate |

Molekularformel |

C₁₃H₁₅NO₇ |

Molekulargewicht |

297.26 |

Synonyme |

2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)